Calcium diricinoleate
Overview
Description
Calcium diricinoleate is a calcium salt of ricinoleic acid, a fatty acid derived from castor oil. It is known for its surfactant properties and is used in various industrial applications. The compound has the molecular formula C36H66CaO6 and a molecular weight of approximately 634.984 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium diricinoleate can be synthesized by reacting ricinoleic acid with calcium hydroxide or calcium oxide. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
2C18H34O3+Ca(OH)2→Ca(C18H33O3)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of castor oil as the starting material. The castor oil is first hydrolyzed to produce ricinoleic acid, which is then reacted with calcium hydroxide or calcium oxide under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Calcium diricinoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in ricinoleic acid can be oxidized to form ketones or aldehydes.
Reduction: The double bond in ricinoleic acid can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Alcohols and acids are commonly used reagents for esterification reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Scientific Research Applications
Calcium diricinoleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of calcium diricinoleate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the formation of micelles and other structures .
Comparison with Similar Compounds
Similar Compounds
Zinc ricinoleate: Another ricinoleic acid salt, known for its odor-absorbing properties.
Magnesium ricinoleate: Similar in structure but with magnesium as the central metal ion.
Uniqueness
Calcium diricinoleate is unique due to its specific surfactant properties and its ability to form stable emulsions. Compared to zinc ricinoleate, it is less commonly used for odor absorption but more frequently employed in industrial applications requiring emulsification .
Properties
IUPAC Name |
calcium;(Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBVKAIHEACFIN-GNNYBVKZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014673 | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6865-33-4 | |
Record name | Calcium ricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium diricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Calcium ricinoleate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96M4UE2NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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